molecular formula C9H6F4O3 B14031386 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B14031386
M. Wt: 238.14 g/mol
InChI Key: SXJFWZUMGZFRGA-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid typically involves multiple steps, including the introduction of fluorine, methoxy, and trifluoromethyl groups onto the benzene ring. One common method involves the selective fluorination of a precursor compound, followed by methoxylation and trifluoromethylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are commonly used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones.

Scientific Research Applications

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the methoxy group.

    2-(Trifluoromethyl)benzoic acid: Similar but lacks both the fluorine and methoxy groups.

    2-Methyl-5-(trifluoromethyl)benzoic acid: Similar but has a methyl group instead of a fluorine atom.

Uniqueness

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid is unique due to the presence of all three substituents (fluorine, methoxy, and trifluoromethyl) on the benzene ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and binding affinity, making it valuable in various applications.

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

3-fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O3/c1-16-7-5(8(14)15)2-4(3-6(7)10)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

SXJFWZUMGZFRGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(F)(F)F)C(=O)O

Origin of Product

United States

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